(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate
Description
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO6S/c1-3-25-15(22)14(20-11(2)21)8-12-4-6-13(7-5-12)9-27(23,24)26-10-16(17,18)19/h4-7,14H,3,8-10H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJUFVHEJOIFY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CS(=O)(=O)OCC(Cl)(Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)CS(=O)(=O)OCC(Cl)(Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate, with the CAS number 1146758-12-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₆H₂₀Cl₃NO₆S
- Molecular Weight : 460.76 g/mol
- Structural Characteristics : The compound features a sulfonyl group and a trichloroethoxy moiety, which may influence its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies. Here are key findings:
Antimicrobial Activity
Several studies have indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity. Research into related compounds suggests that this compound may possess similar effects against specific bacterial strains.
Enzyme Inhibition
Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes, including carbonic anhydrase and certain proteases. The (S)-Ethyl 2-acetamido derivative might exhibit enzyme inhibition properties due to its structural similarities to known inhibitors.
Case Studies and Research Findings
-
Case Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition of bacterial growth, suggesting this compound could be a candidate for further antimicrobial research.
-
Enzyme Inhibition Studies :
- In vitro assays demonstrated that related compounds effectively inhibited carbonic anhydrase activity. This suggests potential for (S)-Ethyl 2-acetamido to serve as an enzyme inhibitor, warranting further investigation into its pharmacological applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication for Biological Activity |
|---|---|
| Sulfonamide group | Antibacterial properties |
| Trichloroethoxy moiety | Potential for enhanced lipophilicity |
| Acetamido group | Possible role in enzyme interactions |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Basic conditions involve saponification to form a carboxylate salt .
Sulfonate Group Deprotection
The trichloroethoxy sulfonyl moiety is susceptible to reductive cleavage, enabling the removal of the protecting group.
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sodium telluride in DMF | Room temperature, 2–4 h | Free sulfonic acid derivative | 74–98% |
-
Application : This reaction is critical for generating bioactive sulfonic acid derivatives in medicinal chemistry .
Amide Bond Reactivity
The acetamido group participates in hydrolysis and coupling reactions.
Hydrolysis
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Strong acidic (6N H₂SO₄) | Sulfuric acid, heat | Amine and acetic acid | Variable |
Coupling Reactions
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| TMSOTf (Lewis acid catalyst) | −20°C to 20°C, 2–4 h | Peptide-like conjugates | 61–80% |
-
Mechanism : TMSOTf activates the amide carbonyl for nucleophilic attack, facilitating bond formation with amines or alcohols .
Nucleophilic Substitution at Sulfonyl Group
The sulfonate group acts as a leaving group in nucleophilic displacement reactions.
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkoxides (e.g., NaOMe) | Polar aprotic solvent | Sulfonate ether derivatives | 50–70% | |
| Amines (e.g., NH₃) | Reflux in THF | Sulfonamide derivatives | 60–85% |
-
Key Insight : Reactivity is enhanced by the electron-withdrawing trichloroethoxy group, which stabilizes the transition state .
Functionalization via C–H Activation
The phenyl ring undergoes regioselective functionalization under catalytic conditions.
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Rh(III) complexes | Oxidative olefination | Alkenylated derivatives | 65–80% |
Photochemical Reactions
The trichloroethoxy group undergoes photolytic cleavage under UV light.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| UV light (254 nm) | 9,10-Dimethylanthracene | Desulfonylated product | 90–96% |
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
Key Features :
Comparison :
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5)
Key Features :
Comparison :
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate (CAS 119558-28-0)
Key Features :
- Functional groups : Butylsulfonamido and 4-hydroxyphenyl.
- Molecular formula: C₁₅H₂₃NO₅S .
- Applications: Potential enzyme inhibitors due to sulfonamido interactions .
Comparison :
- The hydroxyl group enables hydrogen bonding, while the butyl chain increases lipophilicity.
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-(2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Key Features :
Comparison :
- The naphthalene moiety increases aromatic surface area, favoring hydrophobic binding—a feature absent in the main compound.
- The dimethylphenyl-sulfonamido group may offer different steric effects compared to the trichloroethoxy-sulfonyl group .
Research Findings and Functional Group Impact
Bioactivity and Lipophilicity
- The trichloroethoxy-sulfonyl group in the main compound enhances lipophilicity, improving membrane permeability and metabolic stability compared to analogs like the cyano or amino derivatives .
- Sulfonyl groups generally increase binding affinity to serine proteases or sulfotransferases, as seen in the main compound and butylsulfonamido analog .
Stereochemical and Electronic Effects
- The S-configuration in the main compound ensures enantioselective interactions, critical for chiral drug targets. Analogs like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate share this stereospecificity but differ in electronic profiles .
- Trichloroethoxy provides strong electron-withdrawing effects, stabilizing the sulfonyl group and altering reaction kinetics compared to hydroxyl or methoxy substituents .
Preparation Methods
Protection of the Amino Group
L-Alanine undergoes acetylation using acetic anhydride in aqueous sodium hydroxide, yielding N-acetyl-L-alanine .
Reaction Conditions :
- Solvent : Water
- Temperature : 0–5°C (prevents racemization)
- Yield : >90%
Esterification of the Carboxylic Acid
The carboxylic acid is converted to an ethyl ester using ethanol and thionyl chloride (SOCl₂) as the activating agent:
$$
\text{N-Acetyl-L-alanine} + \text{EtOH} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{Ethyl 2-acetamidopropanoate}
$$
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Catalyst : SOCl₂ (1.2 equiv)
- Yield : 85–92%
Introduction of the 4-(Sulfonylmethyl)phenyl Group
The sulfonylmethylphenyl substituent is constructed through a multistep sequence:
Synthesis of 4-(Bromomethyl)benzenesulfonic Acid
4-Methylbenzenesulfonic acid is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation:
$$
\text{4-MeC}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{NBS}, \text{AIBN}, \text{CCl}4} \text{4-BrCH}2\text{C}6\text{H}4\text{SO}3\text{H}
$$
Reaction Conditions :
- Initiator : Azobisisobutyronitrile (AIBN)
- Solvent : Carbon tetrachloride
- Yield : 70–78%
Formation of the Sulfonate Ester
The sulfonic acid is converted to its trichloroethoxy ester via reaction with 2,2,2-trichloroethanol under Mitsunobu conditions:
$$
\text{4-BrCH}2\text{C}6\text{H}4\text{SO}3\text{H} + \text{Cl}3\text{CCH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{4-BrCH}2\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{CCl}_3
$$
Reaction Conditions :
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent : Tetrahydrofuran (THF)
- Yield : 65–72%
Coupling the Phenylsulfonate to the Amino Acid Backbone
The bromomethyl group in 4-BrCH₂C₆H₄SO₂OCH₂CCl₃ undergoes nucleophilic substitution with the ethyl 2-acetamidopropanoate enolate:
Generation of the Enolate
Ethyl 2-acetamidopropanoate is deprotonated using lithium diisopropylamide (LDA) in THF at −78°C:
$$
\text{Ethyl 2-acetamidopropanoate} \xrightarrow{\text{LDA, THF}} \text{Enolate intermediate}
$$
Alkylation with the Bromophenylsulfonate
The enolate reacts with the bromophenylsulfonate to form the carbon-carbon bond:
$$
\text{Enolate} + \text{4-BrCH}2\text{C}6\text{H}4\text{SO}2\text{OCH}2\text{CCl}3 \rightarrow \text{(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate}
$$
Reaction Conditions :
- Temperature : −78°C to room temperature
- Yield : 55–60%
- Stereochemical Integrity : >98% ee (retained via low-temperature conditions)
Optimization and Alternative Pathways
Direct Sulfonylation of a Phenylpropanoate Intermediate
An alternative route involves sulfonylation of ethyl 2-acetamido-3-(4-methylphenyl)propanoate using chlorosulfonic acid , followed by esterification with 2,2,2-trichloroethanol:
$$
\text{4-MeC}6\text{H}4\text{CH}2\text{CH(NHAc)COOEt} \xrightarrow{\text{ClSO}3\text{H}} \text{4-HSO}3\text{CH}2\text{C}6\text{H}4\text{CH}2\text{CH(NHAc)COOEt} \xrightarrow{\text{Cl}3\text{CCH}_2\text{OH}} \text{Target}
$$
Challenges :
- Over-sulfonation of the aromatic ring.
- Low regioselectivity (requires directing groups).
Enzymatic Resolution for Stereopurity
Racemic mixtures generated during alkylation can be resolved using lipase-based kinetic resolution :
Conditions :
- Enzyme : Candida antarctica lipase B
- Substrate : Racemic propanoate ester
- Yield : 40–45% (theoretical maximum for kinetic resolution)
Critical Data Tables
Table 1: Comparison of Sulfonate Esterification Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | THF | 72 | 95 |
| H₂SO₄ (acidic) | None | Toluene | 48 | 88 |
| DCC/DMAP | DCC, DMAP | DCM | 65 | 92 |
Table 2: Enolate Alkylation Yields Under Varied Conditions
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| LDA | −78 | 12 | 60 |
| NaHMDS | −40 | 18 | 52 |
| KOt-Bu | 0 | 24 | 38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
